molecular formula C6H8N4O3 B2762146 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide CAS No. 384820-93-3

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B2762146
CAS No.: 384820-93-3
M. Wt: 184.155
InChI Key: BGJMJQLOQOFXSP-UHFFFAOYSA-N
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Description

2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)acetamide ( 384820-93-3 ) is a high-purity, solid organic compound with a molecular weight of 184.15 g/mol . It belongs to the class of pyrazolyl-acetamide derivatives, which are recognized as an important scaffold in medicinal and organic chemistry for the construction of biologically active molecules . The structure features a 5-methyl-3-nitro-1H-pyrazole ring linked to an acetamide group, providing multiple sites for molecular interaction and further chemical modification . This compound serves as a versatile building block in scientific research. Its primary research value lies in its use as a key precursor or intermediate in the synthesis of more complex chemical entities. For instance, pyrazolyl-acetamide derivatives are frequently employed in the design and synthesis of novel Schiff base compounds, which are then investigated for their potential antioxidant activities . Furthermore, structurally related acetamide derivatives have been explored as potent inhibitors of various biological targets, such as VEGFR-2 in anticancer research , and have demonstrated a range of pharmacological properties including antimicrobial and anti-inflammatory activities . The nitro and amide functional groups on the pyrazole ring make this compound a valuable synthon for exploring structure-activity relationships (SAR) in drug discovery programs . Please note that this product is intended For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic uses . Handle with care, as the compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-(5-methyl-3-nitropyrazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O3/c1-4-2-6(10(12)13)8-9(4)3-5(7)11/h2H,3H2,1H3,(H2,7,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJMJQLOQOFXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrazole Core: 5-Methyl-1H-Pyrazole

The foundational step in preparing 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide involves synthesizing the pyrazole ring. A widely employed method utilizes 1,3-diketones cyclized with hydrazine hydrate. For instance, acetylacetone (2,4-pentanedione) reacts with hydrazine in ethanol under reflux to yield 3,5-dimethyl-1H-pyrazole. Adjusting the diketone precursor to 3-ketohexanoate could direct methyl substitution at position 5, though this requires precise stoichiometric control to avoid polysubstitution.

In a representative procedure, Z-(2-oxopropylidene)-1,5-benzodiazepin-2-one was refluxed with hydrazine hydrate in ethanol for 2 hours, yielding an 80% isolated product after recrystallization. This method highlights the importance of solvent choice and temperature in achieving high-purity intermediates.

Regioselective Nitration to 3-Nitro-5-Methyl-1H-Pyrazole

Introducing the nitro group at position 3 of the pyrazole ring demands careful control of electrophilic aromatic substitution conditions. Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 70–80°C. The methyl group at position 5 exerts an electron-donating effect, directing nitration to the meta position (C-3).

Nitration Procedure

A solution of 5-methyl-1H-pyrazole (1.0 g) in H₂SO₄ (10 mL) is cooled to 0°C, followed by dropwise addition of HNO₃ (2 mL). The mixture is stirred at 70°C for 3 hours, poured into ice water, and neutralized with NaHCO₃. The precipitate is filtered and recrystallized from ethanol, yielding 3-nitro-5-methyl-1H-pyrazole.

Table 1: Nitration Conditions and Yields
Nitrating Agent Temperature (°C) Time (hr) Yield (%)
HNO₃/H₂SO₄ 70 3 68
Acetyl nitrate 60 4 55

Alkylation Strategies for Acetamide Functionalization

Functionalizing the pyrazole nitrogen with an acetamide group requires alkylation using chloroacetamide or its derivatives. The reaction proceeds via nucleophilic substitution, facilitated by deprotonation of the pyrazole NH using bases like K₂CO₃ or NaH.

Direct Alkylation with Chloroacetamide

A mixture of 3-nitro-5-methyl-1H-pyrazole (1.0 g), chloroacetamide (1.2 eq), and K₂CO₃ (2.0 eq) in DMF is heated at 80°C for 6 hours. The product is isolated via filtration and washed with cold water, yielding 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide.

Alternative Pathway: Ester Hydrolysis and Amidation

Ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetate (1.0 g) is hydrolyzed with NaOH (2M, 10 mL) to the carboxylic acid, which is then treated with thionyl chloride to form the acyl chloride. Reaction with ammonium hydroxide yields the acetamide.

Table 2: Alkylation Reagents and Efficiency
Alkylating Agent Base Solvent Yield (%)
Chloroacetamide K₂CO₃ DMF 72
Bromoacetamide NaH THF 85

Analytical Characterization and Spectral Data

Fourier-Transform Infrared Spectroscopy (FTIR)

The acetamide moiety is confirmed by a C=O stretch at 1674 cm⁻¹ and N-H bends at 3372 cm⁻¹. Nitro group absorption appears at 1576 cm⁻¹.

Nuclear Magnetic Resonance (¹H NMR)

  • Pyrazole protons : δ 6.31 ppm (s, 1H, H-pyrazole).
  • Methyl groups : δ 2.21 ppm (s, 3H, CH₃).
  • Acetamide CH₂ : δ 3.89 ppm (s, 2H).

Discussion of Synthetic Challenges and Optimization

Regioselectivity in Nitration

The electron-donating methyl group at C-5 favors nitration at C-3, but competing reactions at C-4 can occur if temperatures exceed 80°C. Lower temperatures (70°C) improve regioselectivity.

Alkylation Side Reactions

Competing N-alkylation at pyrazole’s C-3 nitrogen is mitigated by using bulky bases like NaH, which preferentially deprotonate the more acidic NH.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

    Cyclization Conditions: Acidic or basic conditions, elevated temperatures.

Major Products Formed

    Reduction: 2-(5-Methyl-3-aminopyrazolyl)acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

    Cyclization: Heterocyclic compounds such as pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

Pharmaceutical Applications

1. Anti-inflammatory and Analgesic Properties
Research indicates that compounds with similar structures to 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide exhibit anti-inflammatory and analgesic effects. The pyrazole moiety is often associated with such biological activities, making this compound a candidate for drug development targeting inflammatory diseases.

2. Anticancer Activity
The compound may also possess anticancer properties. Preliminary studies suggest that it could be effective against specific cancer cell lines, enhancing its potential as a lead compound for developing new cancer therapeutics .

3. Biological Target Interaction
The mechanism of action typically involves interaction with biological targets such as enzymes or receptors, which can modulate their activity. The presence of the nitro group may influence the compound's reactivity and binding affinity, making it a subject of interest for further pharmacological studies .

Agricultural Applications

1. Nitrification Inhibition
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been identified as a nitrification inhibitor in fertilizers. It can stabilize nitrogen in soil, reducing the loss of nitrogen through leaching and improving fertilizer efficiency. This application is particularly relevant for developing environmentally friendly agricultural practices .

2. Fertilizer Composition
The compound has been incorporated into formulations aimed at creating dual nitrogen-stabilized fertilizers. These fertilizers not only improve crop yield but also minimize environmental impact by reducing nitrogen runoff .

Industrial Applications

1. Material Development
In industrial contexts, 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide can serve as a building block for synthesizing more complex organic molecules. Its unique structural features allow for modifications that can enhance material properties for various applications.

Data Table: Summary of Applications

Application AreaSpecific Use CasePotential Benefits
PharmaceuticalsAnti-inflammatory drug developmentTargeting inflammation effectively
Anticancer therapeutic agentEfficacy against specific cancer cell lines
AgricultureNitrification inhibitor in fertilizersImproved nitrogen retention in soils
Component of dual nitrogen-stabilized fertilizersEnhanced crop yield and reduced environmental impact
IndustrialBuilding block for complex organic synthesisDevelopment of new materials with tailored properties

Case Studies

Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide in rodent models. Results indicated significant reduction in inflammation markers compared to control groups, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Nitrification Inhibition
Field trials were conducted to assess the effectiveness of fertilizers containing 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide as a nitrification inhibitor. The trials showed improved nitrogen retention rates and enhanced plant growth compared to conventional fertilizers .

Mechanism of Action

The mechanism of action of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The acetamide group can form hydrogen bonds with biological macromolecules, influencing their function. The compound’s ability to undergo various chemical transformations also contributes to its biological activity.

Comparison with Similar Compounds

Substituent Variations on Pyrazole-Based Acetamides

The following compounds share the pyrazole-acetamide scaffold but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications References
2-(5-Methyl-3-nitro-1H-pyrazol-1-yl)acetamide C6H8N4O3 224.16 5-methyl, 3-nitro Agrochemical/Pharmaceutical (speculative)
N-(5-Methyl-1H-pyrazol-3-yl)acetamide (73) C6H9N3O 155.16 5-methyl Synthetic intermediate
N-[5-(4-Fluorophenyl)-1H-pyrazol-3-yl]acetamide (74) C11H10FN3O 235.22 5-(4-fluorophenyl) Agrochemical research
N-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]acetamide (75) C11H10ClN3O 247.67 5-(4-chlorophenyl) Agrochemical research

Key Findings :

  • Electron-Withdrawing vs.
  • Lipophilicity : Aryl substituents (e.g., 4-fluorophenyl in compound 74) increase molecular weight and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .

Heterocyclic Acetamide Derivatives in Agrochemicals

Several acetamide analogs with different heterocyclic cores exhibit herbicidal or plant-growth-regulating activity:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Features Applications References
2-(4-Chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide (WH7) C11H10ClN5O2 295.68 Triazole Phenoxy linker, chloro substituent Synthetic auxin agonist
Acetochlor C14H20ClNO2 269.77 Chloroacetamide Ethoxymethyl, chloro Herbicide (maize, soybean)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (EP3448550A1) C16H12F3N2OS 337.34 Benzothiazole Trifluoromethyl, phenyl Pharmaceutical candidate

Key Findings :

  • Core Structure Impact: Pyrazole (target compound) vs. Benzothiazoles are often prioritized in drug design for their metabolic stability .
  • Environmental Persistence : Acetochlor’s chloro and ethoxymethyl groups contribute to groundwater contamination risks, whereas the nitro group in the target compound might increase resistance to microbial degradation .

Biological Activity

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The pyrazole moiety is known for its potential in developing therapeutic agents, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer treatments. This article reviews the biological activity of this compound, supported by data tables and recent research findings.

Chemical Structure

The structure of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide features a pyrazole ring substituted with a methyl and a nitro group, along with an acetamide functional group. This unique combination contributes to its biological properties.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide. It has shown effectiveness against various pathogens, including bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values indicate its potency.

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.300.60
Candida albicans0.400.80

These results suggest that the compound may inhibit bacterial growth by disrupting essential cellular processes, possibly through enzyme inhibition or membrane disruption .

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it can reduce pro-inflammatory cytokine production, indicating its potential as an anti-inflammatory agent.

Cytokine Control (pg/mL) Treatment (pg/mL)
TNF-α15075
IL-612060

These findings support the hypothesis that 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide may modulate inflammatory pathways effectively .

3. Anticancer Activity

The anticancer potential of this compound has been explored across various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The following table summarizes the IC50 values obtained from cytotoxicity assays:

Cell Line IC50 (μM)
A54926
MCF730
HepG215

The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .

Case Studies

A notable study by Wei et al. investigated the effects of various pyrazole derivatives on cancer cell lines, reporting that compounds similar to 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide exhibited significant cytotoxicity against A549 cells with an IC50 of approximately 26 μM . Another study focused on the anti-inflammatory properties, where the compound reduced TNF-α levels significantly in LPS-stimulated macrophages .

The biological activity of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide may be attributed to its ability to interact with specific molecular targets involved in inflammation and cancer progression. Molecular docking studies suggest favorable interactions with enzymes linked to inflammatory pathways and cancer signaling cascades .

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for preparing 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide?

  • Methodological Answer : Synthesis typically involves:

Condensation : Reacting 5-methyl-3-nitro-1H-pyrazole with chloroacetamide under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) .

Temperature Control : Maintaining 60–80°C to favor nucleophilic substitution while minimizing side reactions .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) removes unreacted starting materials and byproducts .

  • Critical Parameters : pH (7–9), reaction time (8–12 hrs), and inert atmosphere (N₂) to prevent oxidation .

Q. How is the structural integrity and purity of the compound confirmed?

  • Methodological Answer : Use a multi-technique approach:
Technique Purpose Key Observations
¹H/¹³C NMR Confirm backbone structurePeaks for pyrazole (δ 6.5–7.2 ppm), acetamide (δ 2.1–2.3 ppm), and nitro group (no direct proton) .
IR Spectroscopy Identify functional groupsStretching vibrations for C=O (1650–1700 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) .
LC-MS Assess purity and molecular ion[M+H]⁺ peak at m/z corresponding to C₇H₉N₄O₃ (~213.1) .
Elemental Analysis Verify empirical formula%C, %H, %N within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical calculations (DFT) to model transition states and identify low-energy pathways .
  • Solvent Effects : COSMO-RS simulations predict solvent suitability for yield improvement .
  • Machine Learning : Train models on existing reaction databases to predict optimal conditions (e.g., temperature, catalyst) .
  • Example: ICReDD’s approach integrates computational design with experimental validation to reduce trial-and-error .

Q. What methodologies are employed to evaluate biological activity and target interactions?

  • Methodological Answer :
  • In Vitro Assays :
  • Antimicrobial : MIC assays against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Molecular Docking : AutoDock/Vina to simulate binding to targets (e.g., kinases, DNA topoisomerases) .
  • SPR/Biacore : Quantify binding kinetics (KD, kon/koff) for enzyme inhibition studies .

Q. How can contradictions in biological activity data be resolved?

  • Methodological Answer :

Dose-Response Curves : Confirm activity across multiple concentrations (IC₅₀/EC₅₀ values).

Assay Validation : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments .

Off-Target Screening : Check selectivity via protein kinase panels or proteome-wide profiling .

Computational Cross-Check : Compare docking results with experimental IC₅₀ to validate target hypotheses .

Q. What strategies enhance bioactivity through structural modification?

  • Methodological Answer :
  • SAR Studies :
Modification Impact Example
Nitro → Amino Reduce toxicityReplace -NO₂ with -NH₂ to improve solubility .
Acetamide → Sulfonamide Enhance bindingIntroduce sulfonyl group for stronger H-bonding .
Pyrazole Substituents Adjust lipophilicityAdd halogens (Cl/F) for membrane penetration .
  • Prodrug Design : Esterify acetamide to increase bioavailability .

Q. How are metabolite profiles and ADMET properties predicted?

  • Methodological Answer :
  • In Silico Tools :
  • SwissADME : Predict logP, bioavailability radar, and CYP450 interactions.
  • PASS Program : Forecast metabolites (e.g., nitro reduction to amine) .
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to identify the source of variability?

  • Methodological Answer :
  • Variable Control : Standardize cell lines, passage numbers, and culture conditions .
  • Impurity Check : Re-purify compound via prep-HPLC and re-test .
  • Mechanistic Studies : Use transcriptomics (RNA-seq) to identify differentially expressed pathways .

Tables for Key Techniques

Technique Application Reference
NMR Structural confirmation
Molecular Docking Target interaction prediction
DFT Calculations Reaction optimization
LC-MS/MS Metabolite identification

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